N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a structurally complex acetamide derivative featuring a thiazole core substituted with a 2-methoxyphenyl urea group and an allyl-acetamide side chain.
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-3-8-17-14(21)9-11-10-24-16(18-11)20-15(22)19-12-6-4-5-7-13(12)23-2/h3-7,10H,1,8-9H2,2H3,(H,17,21)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOKHPCXWIGEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves several stepsThe reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole ring or the ureido group are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, such as C-RAF and FLT3, which play crucial roles in cell proliferation and survival . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between the target compound and related acetamide-thiazole derivatives:
Key Observations :
- Ureido Group: The target compound's 2-methoxyphenyl urea moiety distinguishes it from simpler acetamides (e.g., N-(4-Phenyl-2-thiazolyl)acetamide).
- Allyl Side Chain : The allyl group in the target compound and N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide may confer conformational flexibility, influencing interactions with hydrophobic enzyme pockets.
- Thiazole vs. Thioxothiazolidine : Unlike thioxothiazolidine derivatives (e.g., compounds), the target compound retains a planar thiazole ring, which could affect π-π stacking interactions in biological systems .
Intermolecular Interactions and Crystal Packing
- Hydrogen Bonding : The ureido group in the target compound can form R₂²(8) ring motifs via N–H···N bonds, analogous to 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide . These motifs stabilize crystal packing and may influence bioavailability.
- C–H···π and π–π Interactions : The thiazole ring in the target compound could engage in π–π stacking (Cg···Cg distance ~3.7 Å) similar to , while the allyl group may reduce packing efficiency compared to rigid diphenyl groups .
Biological Activity
N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, with CAS number 923165-30-4, is a synthetic compound that belongs to the class of thiazole derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. The compound features a thiazole ring, an acetamide group, and a methoxyphenyl substituent, which contributes to its biological profile.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Adrenergic Receptors : Similar compounds have shown significant agonistic activity against human β3-adrenergic receptors, which are implicated in metabolic regulation and obesity treatment .
- Antimicrobial Activity : The compound may exhibit antibacterial properties based on structural similarities with other thiazole derivatives known for their antimicrobial effects .
Research Findings
- Antidiabetic Potential : In studies involving related thiazole derivatives, significant hypoglycemic activity was observed in rodent models of diabetes, suggesting that N-allyl derivatives may also have similar effects .
- Antibacterial Activity : Compounds within the same structural family have demonstrated efficacy against various bacterial strains, indicating potential for N-allyl derivatives in treating infections .
Table 1: Summary of Biological Activities
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Urea Linkage Formation : The reaction between an amine and isocyanate forms the urea component.
- Final Acetamide Formation : The final step involves the introduction of the acetamide group through acylation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
